Regorafenib Monohydrate

kinase selectivity IC50 profiling tyrosine kinase inhibitor

Investigators studying angiopoietin/TIE-2 signaling require a multikinase inhibitor with verified TIE-2 activity absent from sorafenib. Regorafenib Monohydrate (CAS 1019206-88-2) is the only clinically validated oral multikinase inhibitor with demonstrated TIE-2 autophosphorylation inhibition (IC50 311 nM biochemical, 31 nM cellular), enabling dual blockade of VEGF/VEGFR and angiopoietin/TIE-2 pathways. • TIE-2 IC50: 311 nM (biochemical), 31 nM (cellular)-uniquely absent in sorafenib • Superior tumor growth inhibition in 40% of HCC PDX models vs. sorafenib • Verified monohydrate crystalline form (C21H15ClF4N4O3·H2O) per Stivarga® specifications

Molecular Formula C21H17ClF4N4O4
Molecular Weight 500.8 g/mol
CAS No. 1019206-88-2
Cat. No. B1662115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRegorafenib Monohydrate
CAS1019206-88-2
Synonyms4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide; hydrate
Molecular FormulaC21H17ClF4N4O4
Molecular Weight500.8 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F
InChIInChI=1S/C21H15ClF4N4O3.H2O/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26;/h2-10H,1H3,(H,27,31)(H2,29,30,32);1H2
InChIKeyZOPOQLDXFHBOIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble

Regorafenib Monohydrate (CAS 1019206-88-2): Core Chemical Identity and Procurement-Relevant Characteristics


Regorafenib Monohydrate (CAS 1019206-88-2) is the commercial hydrate form of the orally active multikinase inhibitor regorafenib, selected for drug product formulation due to its favorable solid-state properties [1]. The compound exists as a crystalline monohydrate with the molecular formula C21H15ClF4N4O3·H2O and exhibits a distinct three-dimensional hydrogen-bonding network compared to its anhydrous polymorphic Form I, with the water molecule serving as both a donor and acceptor in intermolecular interactions that stabilize the crystal lattice [2]. As the active pharmaceutical ingredient in Stivarga®, Regorafenib Monohydrate is indicated for the treatment of metastatic colorectal cancer, advanced gastrointestinal stromal tumors, and hepatocellular carcinoma following prior therapy [3].

Why Regorafenib Monohydrate Cannot Be Interchanged with Sorafenib or Other In-Class Multikinase Inhibitors


Despite both being oral diphenylurea multikinase inhibitors, regorafenib and sorafenib exhibit fundamentally different kinase inhibition profiles that preclude simple substitution in preclinical or clinical workflows [1]. Regorafenib demonstrates potent inhibition of TIE-2 (IC50 311 nM) and superior potency against VEGFR-2 (IC50 4.2 nM versus 15 nM for sorafenib), while sorafenib lacks measurable TIE-2 activity entirely [2]. These differences translate to divergent pharmacodynamic effects, distinct adverse event profiles, and non-overlapping clinical indications—sorafenib is not approved for metastatic colorectal cancer, whereas regorafenib is specifically indicated in the refractory setting [3]. Cross-trial comparisons further reveal that regorafenib's broader inhibition of stromal and angiogenic kinases, including FGFR1 and PDGFR-β, may confer efficacy in sorafenib-refractory patient populations where alternative multikinase inhibitors lack demonstrated benefit [4].

Quantitative Differentiation of Regorafenib Monohydrate: Comparator-Based Evidence for Scientific Selection


Kinase Selectivity Profiling: Regorafenib Monohydrate Versus Sorafenib in Biochemical IC50 Assays

In head-to-head biochemical kinase inhibition assays, Regorafenib Monohydrate demonstrates a broader and more potent inhibition profile compared to sorafenib, particularly against endothelial cell kinases critical for tumor angiogenesis [1]. Notably, regorafenib inhibits TIE-2 with an IC50 of 311 nM, whereas sorafenib shows no measurable inhibition of this angiopoietin receptor kinase [2]. Against VEGFR-2, regorafenib is approximately 3.6-fold more potent (IC50 4.2 nM versus 15 nM for sorafenib). Regorafenib also exhibits superior potency against PDGFR-β (IC50 22 nM versus 57 nM) and FGFR1 (IC50 202 nM versus 580 nM) [3]. Conversely, sorafenib demonstrates marginally greater potency against wild-type BRAF (IC50 22 nM versus 28 nM) and BRAF V600E (IC50 38 nM versus 19 nM), though both compounds remain equipotent against RAF1 (IC50 2.5 nM for both) [4].

kinase selectivity IC50 profiling tyrosine kinase inhibitor angiogenesis

Crystal Structure and Solid-State Differentiation: Regorafenib Monohydrate Versus Anhydrous Polymorph Form I

Single-crystal X-ray diffraction analysis reveals that Regorafenib Monohydrate (C21H15ClF4N4O3·H2O) adopts a fundamentally different molecular conformation compared to its anhydrous polymorphic Form I, with distinct intermolecular hydrogen-bonding networks that confer unique solid-state properties [1]. The two forms differ in the relative orientation of the biarylurea and pyridine-2-carboxamide units due to divergent rotations around the central ether linkage, as quantified by C-O-C bond angles of 116.10(15)° in the monohydrate versus 119.5(3)° in Form I [2]. The monohydrate's crystal lattice incorporates water molecules that act as both hydrogen-bond donors and acceptors, forming continuous spiral R4(2)(28) ring motifs along the a-axis, whereas Form I contains only two intermolecular N-H···O hydrogen bonds linking molecules into infinite chains along the b-axis [3].

crystal engineering polymorphism solid-state characterization formulation stability

Preclinical Antitumor Efficacy: Regorafenib Monohydrate Versus Sorafenib in Patient-Derived Xenograft Models

In a comprehensive evaluation across ten patient-derived hepatocellular carcinoma xenograft (HCC-PDX) mouse models, regorafenib administered orally at 10 mg/kg daily demonstrated superior antitumor activity compared to sorafenib administered at 30 mg/kg daily (doses selected to recapitulate human exposure at the maximally tolerated dose in mice) [1]. Significant tumor growth inhibition was observed in 8 of 10 models (80%) with regorafenib versus 7 of 10 models (70%) with sorafenib. Notably, in four of the ten models (40%), regorafenib produced a superior response compared to sorafenib, and this difference was deemed not attributable to lower sorafenib exposure based on pharmacokinetic monitoring [2]. In a separate H129 hepatoma survival model, regorafenib significantly extended median survival versus vehicle (36 days versus 27 days, p=0.0269), whereas sorafenib did not achieve statistical significance (33 days versus 28 days, p=0.1961) [3]. In drug-resistant osteosarcoma patient-derived orthotopic xenograft (PDOX) models, regorafenib induced tumor regression with total necrosis observed pathologically, while sorafenib merely arrested growth in one model and showed no effect in the other [4].

preclinical efficacy patient-derived xenograft hepatocellular carcinoma tumor growth inhibition

Safety Signal Differentiation: Regorafenib Versus Sorafenib, Lenvatinib, and Cabozantinib in Hepatocellular Carcinoma Pharmacovigilance

Analysis of the WHO VigiAccess global adverse drug reaction (ADR) database for hepatocellular carcinoma-targeted tyrosine kinase inhibitors reveals that regorafenib exhibits the lowest overall ADR reporting rate among the four approved agents [1]. Sorafenib accounted for 30.7% of all ADR reports, followed by cabozantinib (29.4%), lenvatinib (24.5%), and regorafenib (15.4%) [2]. In a separate FAERS database analysis spanning 2007-2024, sorafenib generated the highest number of strong adverse event signals (373), compared to regorafenib (207), lenvatinib (126), and cabozantinib (110) [3]. Notably, the four drugs exhibited no overlap in critical outcome signals (32 signals with 100% likelihood of critical outcomes), indicating distinct, non-overlapping toxicity profiles that preclude class-based safety generalizations [4]. Specific signals unique to each agent included pharyngeal hemorrhage for sorafenib and retinal artery occlusion for regorafenib [5].

adverse event profiling pharmacovigilance hepatocellular carcinoma tyrosine kinase inhibitor safety

Aqueous Solubility and Dissolution Limitations: Regorafenib Monohydrate as a Benchmark for Formulation Development

Regorafenib Monohydrate (REG·H2O) exhibits intrinsically poor aqueous solubility that serves as a critical baseline for formulation development and solid-state modification studies [1]. In controlled dissolution testing, unformulated Regorafenib Monohydrate achieves only 18% dissolution over 60 hours in aqueous medium, demonstrating the low intrinsic dissolution rate that drives the need for advanced formulation strategies [2]. Comparative evaluation of regorafenib cocrystals with dicarboxylic acids reveals that REG·H2O (monohydrate) exhibits lower apparent solubility and dissolution rates compared to the glutaric acid (REG-GA) and pimelic acid (REG-PA) cocrystals, while the malonic acid cocrystal (REG-MA) shows comparable dissolution behavior to the monohydrate [3]. Impregnation of Regorafenib Monohydrate into pullulan polysaccharide via supercritical CO2 processing enhances the dissolution rate to 80% over 60 hours (a 4.4-fold improvement), with complete amorphization of the embedded drug as confirmed by DSC and XRD [4].

dissolution rate aqueous solubility formulation enhancement bioavailability

Evidence-Based Research and Procurement Scenarios for Regorafenib Monohydrate (CAS 1019206-88-2)


Angiogenesis and Tumor Vascular Biology: Prioritizing Regorafenib Monohydrate for TIE-2-Dependent Signaling Studies

Investigators studying angiopoietin/TIE-2 signaling in endothelial cell biology or tumor angiogenesis should procure Regorafenib Monohydrate rather than sorafenib or other multikinase inhibitors lacking TIE-2 activity. Regorafenib inhibits TIE-2 autophosphorylation with an IC50 of 311 nM in biochemical assays and 31 nM in cellular autophosphorylation assays, whereas sorafenib shows no measurable TIE-2 inhibition [1]. This unique activity enables blockade of both VEGF/VEGFR and angiopoietin/TIE-2 signaling axes—a dual inhibition profile that cannot be achieved with sorafenib, lenvatinib, or cabozantinib monotherapy [2]. Experimental protocols examining vascular normalization, endothelial cell permeability, or tumor microvessel density that require concurrent inhibition of both angiogenic pathways should specify Regorafenib Monohydrate as the tool compound of choice [3].

Preclinical In Vivo Efficacy Screening in Sorafenib-Refractory or Drug-Resistant Solid Tumor Models

Research groups conducting in vivo efficacy studies in patient-derived xenograft (PDX) or orthotopic models of hepatocellular carcinoma, colorectal cancer, or osteosarcoma should select Regorafenib Monohydrate when the experimental objective is to evaluate efficacy in sorafenib-refractory settings or to maximize tumor regression. Direct comparative studies demonstrate that regorafenib produces superior tumor growth inhibition in 40% of HCC-PDX models compared to sorafenib, with this advantage persisting despite equivalent drug exposure levels [1]. In osteosarcoma PDOX models, regorafenib uniquely induces tumor regression with total necrosis, whereas sorafenib, pazopanib, sunitinib, and crizotinib merely slow or arrest growth [2]. For second-line therapy modeling or investigation of resistance mechanisms following first-line multikinase inhibitor failure, regorafenib provides a clinically validated tool compound with demonstrated activity in sorafenib-refractory patient populations [3].

Solid-State Characterization and Polymorph Control: Verifying Monohydrate Identity for Formulation Reproducibility

Formulation scientists and analytical chemists developing regorafenib-based drug products or conducting solid-state characterization studies must verify that the specific Regorafenib Monohydrate form (CAS 1019206-88-2, C21H15ClF4N4O3·H2O) is being procured and utilized, as the anhydrous polymorphic Form I exhibits distinct crystal packing and hydrogen-bonding architecture [1]. The two forms are differentiated by their C-O-C bond angles (116.10° in monohydrate versus 119.5° in Form I) and their intermolecular hydrogen-bonding networks—water-mediated spiral R4(2)(28) rings in the monohydrate versus simple N-H···O chains in Form I [2]. Procurement documentation should specify the monohydrate form when reproducing published dissolution studies that use REG·H2O as the baseline (18% dissolution at 60 hours) or when manufacturing drug product according to the commercial Stivarga® formulation specifications [3].

Comparative Toxicology and Safety Pharmacology: Leveraging Regorafenib's Differentiated Adverse Event Profile

Investigators designing comparative toxicology studies or clinical trial protocols that require multikinase inhibitor comparator arms should consider Regorafenib Monohydrate based on its quantitatively distinct adverse event profile relative to sorafenib, lenvatinib, and cabozantinib. Real-world pharmacovigilance data demonstrate that regorafenib is associated with the lowest ADR reporting rate (15.4%) among the four approved HCC-targeted TKIs, compared to 30.7% for sorafenib, 29.4% for cabozantinib, and 24.5% for lenvatinib [1]. Furthermore, strong adverse event signal counts in the FAERS database are 44.5% lower for regorafenib (207 signals) than for sorafenib (373 signals) [2]. The four agents exhibit zero overlap in critical outcome signals, underscoring that adverse event profiles are agent-specific rather than class-wide [3]. When experimental designs require a comparator with lower background toxicity or distinct safety signal profile, regorafenib provides a quantitatively justified alternative to sorafenib.

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